Glydip
Description
Contextualization within Organophosphorus Amphiphile Chemistry
Within organophosphorus amphiphile chemistry, Glydip stands out due to its polyphosphorylated nature. Organophosphorus amphiphiles are molecules that combine a hydrophobic organic moiety with a hydrophilic phosphate-containing headgroup, enabling them to interact with both lipid and aqueous environments. This compound was specifically designed and investigated as a potential cariostatic agent, aiming to form a protective coating on dental enamel to prevent or reduce tooth decay ru.nl. The underlying hypothesis for its design was that compounds featuring more than one phosphate (B84403) group per molecule would exhibit enhanced binding capabilities to apatite, the primary mineral component of dental enamel, thereby offering promising inhibitory effects against caries lesion formation ru.nl. This design principle highlights the importance of the hydrophilic phosphate groups in mediating interactions with mineralized surfaces, while the hydrophobic stearoyl chain contributes to its amphiphilic character and potential for surface adsorption ru.nl.
Historical Perspectives on the Discovery and Initial Characterization of this compound
The initial characterization and investigation of this compound were conducted in the context of dental caries research. A notable study by Borggreven et al. in 1991, referenced in Theo Hoeks' thesis, explored the efficacy of 2-O-stearoyl glycerol (B35011) 1,3-bisphosphate (this compound) in inhibiting the demineralization of dental enamel in vitro researchgate.netnih.govscite.ai. The research demonstrated that a brief 1-minute treatment with an aqueous solution of 1.5 mmol/l this compound resulted in a substantial decrease in the rate of enamel demineralization, approximately 60% researchgate.netnih.gov. When incorporated into a toothpaste/water slurry, this compound still showed an inhibitory effect of about 30% on demineralization researchgate.netnih.gov. However, it was also observed that this compound had no significant inhibiting effect on the demineralization of dental root surfaces, suggesting a specificity in its interaction with different dental tissues scite.ai. This early work laid the foundation for understanding this compound's potential as a surface-active agent in dental applications.
Table 1: Initial Demineralization Inhibition by this compound
| Application Method | This compound Concentration | Demineralization Inhibition | Reference |
| Aqueous Solution (1 min treatment) | 1.5 mmol/l | ~60% | researchgate.netnih.gov |
| Toothpaste/Water Slurry | Not specified | ~30% | researchgate.netnih.gov |
Current Research Landscape and Identified Knowledge Gaps for this compound
Despite the promising early findings regarding its enamel demineralization inhibitory properties, the current research landscape for 2-O-stearoyl Glycerol 1,3-Bisphosphate (this compound) appears limited, with a notable absence of extensive recent studies specifically focusing on its applications beyond the early 1990s. This scarcity of contemporary research points to several identified knowledge gaps. There is a lack of comprehensive understanding regarding its long-term efficacy, potential broader biological interactions, and alternative applications outside of dental caries prevention. The observed differential effect on enamel versus root surface demineralization also suggests a need for further investigation into the precise mechanisms governing its tissue-specific interactions scite.ai. Additionally, the full scope of its interaction with apatite and other mineralized biological surfaces, including the optimal structural features for maximizing its binding and inhibitory effects, remains an area for potential future exploration ru.nl. The limited follow-up research could indicate challenges in its development or a shift in research priorities within the field.
Significance of this compound as a Model Compound for Glycerophospholipid Research
This compound, with its unique structural characteristics, holds significant potential as a model compound in glycerophospholipid research. Unlike most naturally occurring glycerophospholipids, which typically feature two fatty acyl chains at the sn-1 and sn-2 positions and a single phosphate group at the sn-3 position, this compound possesses a single stearoyl chain at the sn-2 position and two phosphate groups at the sn-1 and sn-3 positions nih.govnih.govmdpi.comfrontiersin.orgtaylorandfrancis.com. This distinctive architecture allows researchers to investigate specific aspects of lipid biochemistry and membrane biology that are not easily addressed with conventional glycerophospholipid models.
Its utility as a model compound includes:
Investigating Polyphosphorylation: this compound provides a platform to study the impact of multiple phosphate groups on the physical and chemical properties of lipids, including their charge distribution, hydration, and interactions with ions and proteins.
Surface Interaction Studies: Given its historical application in dental research, this compound is particularly valuable for exploring the adsorption and interaction of polyphosphorylated lipids with mineral surfaces, such as calcium phosphates and hydroxyapatite (B223615). This can provide insights into biomineralization, demineralization, and the design of biomaterials.
Structural-Activity Relationship in Amphiphiles: By varying the fatty acid chain length or the position of the phosphate groups, this compound can serve as a scaffold for systematic studies on how structural modifications influence the amphiphilic behavior and biological activity of organophosphorus compounds.
These characteristics make this compound a valuable tool for advancing our understanding of complex lipid-mediated processes and for the rational design of novel amphiphilic molecules with targeted functionalities.
Structure
2D Structure
Properties
CAS No. |
122276-84-0 |
|---|---|
Molecular Formula |
C21H44O10P2 |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
1,3-diphosphonooxypropan-2-yl octadecanoate |
InChI |
InChI=1S/C21H44O10P2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)31-20(18-29-32(23,24)25)19-30-33(26,27)28/h20H,2-19H2,1H3,(H2,23,24,25)(H2,26,27,28) |
InChI Key |
IKKVADOYYWRGPF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COP(=O)(O)O)COP(=O)(O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COP(=O)(O)O)COP(=O)(O)O |
Other CAS No. |
122276-84-0 |
Synonyms |
2-O-stearoylglycerol-1,3-biphosphate Glydip |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization of Glydip
Established Synthetic Methodologies for Glydip
The introduction of phosphate (B84403) units into glycerol-based structures can be achieved through various established synthetic routes. For compounds like this compound, two principal pathways are generally considered for phosphorylation ru.nl.
Phosphorylation of 2-O-acyl Polyols
One primary method for synthesizing this compound involves the phosphorylation of a 2-O-acyl polyol, specifically 2-O-stearoyl glycerol (B35011), using a suitable monofunctional phosphorylating agent ru.nl. Polyols, which are organic compounds containing multiple hydroxyl groups, serve as versatile substrates for phosphorylation reactions unistra.fracs.org. In the context of this compound synthesis, the starting material would be glycerol, which is first acylated at the sn-2 position with stearic acid to form 2-O-stearoyl glycerol. Subsequently, the free hydroxyl groups at the sn-1 and sn-3 positions are targeted for phosphorylation. General methods for selective phosphorylation of primary alcohols in unprotected polyols have been developed, often employing reagents such as tribenzylphosphite-iodine-pyridine systems, which can lead to dibenzylphosphoric esters that are then deprotected to yield monoester phosphoric acids unistra.fracs.org. Non-enzymatic acylation of glycerol-phosphates can also occur, leading to mono- and bis-acylglycerol-phosphates acs.org.
Displacement Reactions Utilizing Phosphodiester Anions
Another significant pathway for introducing phosphate units, particularly in the synthesis of complex phospholipids (B1166683), is through displacement reactions involving phosphodiester anions ru.nl. This method typically requires a starting material with a halogen atom and a fatty ester unit at the carbon backbone ru.nl. For instance, 1,3-diiodopropyl esters, which can serve as precursors, can be prepared from 1,3-dichloro-2-propanol (B29581) via treatment with sodium iodide followed by acylation ru.nl. Alternatively, glycerol-1,3-ditosylate or mesylate can be utilized to prepare 1,3-diiodopropanol, which then undergoes a nucleophilic displacement reaction with a phosphate anion ru.nl. This approach allows for the precise introduction of phosphate groups at specific positions on the glycerol scaffold.
Precursor Selection and Rational Design in this compound Synthesis
The rational design of this compound and similar lipid molecules heavily relies on the careful selection of precursors, which dictates the final structure and properties of the compound ru.nlresearchgate.net.
Role of the Glycerol Backbone
Glycerol, a three-carbon molecule with three hydroxyl groups, serves as the fundamental backbone for a wide array of lipids, including this compound ru.nlrsc.orgpublish.csiro.aunih.govbocsci.com. Its versatile structure allows for the attachment of fatty acids and other functional groups at different positions, leading to diverse lipid structures such as triacylglycerols, phospholipids, and glycolipids ru.nlrsc.org. The three hydroxyl groups of glycerol are crucial for esterification reactions with fatty acids and for the attachment of phosphate groups, forming the core scaffold upon which complex lipids are built ru.nlrsc.orgpublish.csiro.au. Glycerol-3-phosphate, a phosphorylated derivative of glycerol, is a key intermediate in the biosynthesis of many lipids nih.govbocsci.comnih.gov.
Influence of Fatty Acid Selection (e.g., Stearic Acid)
The choice of fatty acid, such as stearic acid, significantly influences the physicochemical properties and biological functions of the resulting lipid molecule ru.nlpublish.csiro.aubocsci.com. Stearic acid (C18:0), a saturated fatty acid, contributes to the hydrophobic region of this compound ru.nlbocsci.com. The nature of the aliphatic chain, including its length and saturation, affects the surface properties of the amphiphile and its ability to form aggregates like micelles or bilayers ru.nlpublish.csiro.aubocsci.com. For instance, stearic acid's hydrophobic tail promotes strong van der Waals interactions, influencing membrane fluidity and permeability bocsci.com. The selection of specific fatty acids is a critical aspect of rational design, enabling the tailoring of lipid properties for desired applications researchgate.netmdpi.com.
Design and Synthesis of this compound Analogues
The design and synthesis of analogues of this compound are essential for establishing structure-activity relationships and gaining insights into the structural features critical for their biological effects ru.nl. By modifying specific parts of the this compound molecule, researchers can investigate how changes in the fatty acyl chain, the degree of phosphorylation, or the stereochemistry affect its interactions and functions ru.nlmdpi.com.
The synthesis of lipid analogues often involves a modular approach, utilizing versatile building blocks and various chemical transformations researchgate.netmdpi.comias.ac.in. This can include enzymatic reactions, click chemistry, or traditional organic synthesis methods acs.orgacs.org. For example, the synthesis of other bisphosphate lipid analogues, such as phosphatidylinositol 4,5-bisphosphate analogues, employs strategies that involve masking phosphate charges and hydroxyl groups with labile protecting groups, followed by their selective deprotection rsc.org. The ability to synthesize analogues with varying fatty acid compositions, including unsaturated acyl chains, on the glycerol moiety is also a key consideration in designing new lipid structures mdpi.com. This systematic variation allows for comprehensive studies to elucidate the precise molecular requirements for a desired biological activity, such as the cariostatic effect investigated for this compound ru.nl.
Modifications of Acyl Chain Composition and Length
Modifications to the acyl chain composition and length are a primary means of derivatizing glycerol-based lipids like this compound. The core this compound molecule features a stearoyl (C18:0) chain at the sn-2 position of the glycerol backbone. Synthetic methodologies allow for the introduction of various fatty acyl chains, differing in their carbon length and degree of saturation.
The incorporation of diverse acyl chains can be achieved through esterification reactions. For instance, starting from a suitably protected glycerol intermediate, different fatty acids (e.g., palmitic acid (C16:0), oleic acid (C18:1)) or their activated derivatives (e.g., acyl chlorides) can be selectively introduced. The choice of fatty acid dictates the hydrophobic properties of the resulting amphiphile. Research in phospholipid synthesis often employs fatty acids of varying lengths and unsaturation to explore their impact on physical and biological functions uni.luciteab.com. For example, studies have shown the synthesis of triacylglycerols with different fatty acids at sn-1, sn-2, and sn-3 positions, such as 1-palmitoyl-2-stearoyl-3-butyryl-rac-glycerol, demonstrating the versatility in acyl chain modification dsmz.de.
Variations in Phosphate Group Number and Positional Isomerism
The "bisphosphate" nature of this compound signifies the presence of two phosphate groups. Glycerol, being a triol, can be phosphorylated at one, two, or all three of its hydroxyl positions, leading to monophosphates, bisphosphates, or trisphosphates. Positional isomerism is a critical aspect, distinguishing between, for example, glycerol-1-phosphate, glycerol-2-phosphate, and glycerol-1,3-bisphosphate. This compound specifically refers to the 1,3-bisphosphate arrangement.
The synthesis of glycerol bisphosphates, such as glycerol-1,3-diphosphate, can be achieved through multi-step chemical sequences. One reported method involves starting with 1,3-dibromo-2-propanol, followed by esterification with a fatty acyl chloride (e.g., palmitoyl (B13399708) chloride) to introduce the acyl chain. Subsequent reaction with a phosphorylating agent, such as silver dibenzyl phosphate, allows for the introduction of the phosphate groups at the 1 and 3 positions. The protecting groups (e.g., benzyl (B1604629) groups) are then removed by catalytic hydrogenolysis, and the acyl group can be removed by mild alkaline hydrolysis to yield the desired glycerol-1,3-diphosphate backbone nih.gov.
Variations in phosphate group number can be achieved by controlling the stoichiometry and reactivity during phosphorylation steps. For instance, selective protection and deprotection strategies of the hydroxyl groups on the glycerol backbone are crucial to direct phosphorylation to specific positions and to control the number of phosphate groups. Research has explored the synthesis of glycerol-1-phosphate, glycerol-2-phosphate, and even cyclic phosphate derivatives nih.gov.
Stereoselective Synthesis of this compound Isomers
Glycerol possesses a prochiral center, meaning that when two of its hydroxyl groups are differentiated (e.g., by acylation or phosphorylation), the central carbon becomes chiral. This leads to the existence of enantiomeric forms (e.g., sn-glycerol-1-phosphate (B1203117) and sn-glycerol-3-phosphate). The stereoselective synthesis of this compound isomers is paramount for understanding their precise chemical and biological roles, as different stereoisomers can exhibit distinct properties and interactions.
Stereoselective synthesis often employs chiral building blocks derived from glycerol or relies on enzymatic transformations. For example, asymmetric syntheses of glycerol derivatives have been achieved using lipase-catalyzed transesterification, providing optically active monoesters. Orthogonal protection strategies of hydroxyl groups on chiral glycerol derivatives are also utilized to ensure that subsequent reactions, such as acylation or phosphorylation, occur with high stereoselectivity uni.lu. The importance of stereoconfiguration is highlighted in studies of bis(monoacylglycerol)phosphate (BMP), where specific enzymatic processes can reorient the glycerol backbone, altering the lipid's stereochemistry.
Advanced Synthetic Strategies for this compound and its Structural Variants
Advanced synthetic strategies for this compound and its structural variants aim to improve efficiency, selectivity, and sustainability. These strategies often combine traditional chemical synthesis with modern techniques, including enzymatic and chemo-enzymatic approaches.
Chemo-enzymatic Synthesis: This approach leverages the high specificity of enzymes for certain reactions (e.g., regioselective acylation or phosphorylation) while using chemical methods for other steps. Enzymes such as phospholipases and lipases can be employed for the selective modification of glycerophospholipids uni.lu. For instance, lipase-catalyzed transesterification has been shown to yield optically active glycerol derivatives.
H-Phosphonate Methodology: This methodology has been successfully applied in the synthesis of various glycerophospholipids. It involves the use of H-phosphonate intermediates, which can facilitate the formation of phosphodiester linkages. This approach can offer robust pathways to optically pure phospholipids in fewer steps compared to some traditional methods citeab.com.
Enzyme-Free and Prebiotic-Inspired Synthesis: Recent advancements include enzyme-free synthesis methods for natural diacylphospholipids, often conducted in aqueous environments. These strategies can involve combinations of ion pairing and self-assembly between lysophospholipids and acyl donors, offering new routes for lipid synthesis. Furthermore, research into prebiotic conditions has explored silicate-promoted phosphorylation of glycerol in non-aqueous solvents, suggesting plausible routes for the formation of organophosphates on early Earth nih.gov.
Synthesis of Analogues: Beyond direct synthesis of natural variants, advanced strategies also encompass the creation of structural analogues, such as difluoromethylene bisphosphonates. These analogues, which are close bioisosteres of natural pyrophosphate molecules, can be synthesized using stepwise functionalization sequences, providing valuable tools for structural and biochemical studies.
These advanced strategies contribute to the expanding toolkit for synthesizing complex glycerol-based lipids, enabling the creation of diverse this compound variants for research and potential applications.
Biological Activity and Molecular Mechanisms of Glydip
Primary Biological Observations and Research Hypotheses
Initial research into Glydip was prompted by the need for effective agents to prevent tooth decay by inhibiting the demineralization of dental enamel. ru.nl The primary biological activity observed for this compound is its ability to reduce the formation of caries lesions.
In vitro studies have demonstrated that this compound can significantly inhibit the demineralization of human dental enamel. nih.govresearchgate.net When applied as an aqueous solution, this compound has been shown to decrease the rate of enamel demineralization by approximately 60%. nih.govresearchgate.net In a formulation mixed with a toothpaste and water slurry, it demonstrated an inhibitory effect on demineralization of about 30%. nih.govresearchgate.net
Further investigations have shown that this compound has a pronounced effect on lesion formation, exhibiting a strong inhibiting effect on the rate of demineralization. karger.com The presence of a salivary pellicle, a naturally forming protein film on teeth, did not interfere with the inhibitory effect of this compound when it was applied in an aqueous solution. nih.govresearchgate.netresearchgate.net However, when this compound was applied in a toothpaste slurry to an enamel surface already covered by a salivary pellicle, the inhibitory effect on demineralization was not observed. nih.govresearchgate.net
The following table summarizes the research findings on the inhibition of enamel demineralization by this compound.
| Treatment Condition | Concentration/Formulation | Duration of Treatment | Inhibition of Demineralization | Source |
| Aqueous Solution | 1.5 mmol/l | 1 minute | ~60% | nih.gov |
| Toothpaste/Water Slurry | Not specified | Not specified | ~30% | nih.govresearchgate.net |
The hypothesis that compounds with more than one phosphate (B84403) group per molecule are particularly effective inhibitors of caries lesion formation was a driving force behind the investigation of this compound. ru.nl This idea was based on comparative experiments where this compound, which has two phosphate groups, was found to inhibit the formation of caries lesions, whereas a similar compound with only one phosphate group did not show this activity. ru.nl The assumption is that the presence of multiple phosphate groups enhances the binding of the compound to the enamel surface. ru.nl
Mechanistic Investigations of this compound's Biological Actions
The proposed mechanism for this compound's biological activity centers on its interaction with the surface of dental enamel.
The primary molecular target for this compound is understood to be the dental enamel itself. The interaction is thought to be a surface phenomenon where this compound forms a protective layer.
While specific direct binding studies with isolated biological substrates are not detailed in the available literature, the research on this compound's effect on caries formation is predicated on its ability to adsorb to the enamel surface. ru.nl The working hypothesis suggests that the phosphate moieties of this compound are responsible for this binding. ru.nl
The foundational idea for the mechanism of this compound's action is based on ionic interactions. It is proposed that the phosphate groups of this compound bind to the dental surface, creating a negatively charged layer. ru.nl This interaction is thought to be a key factor in its ability to inhibit demineralization. The covalent linkage of a hydrophobic unit (the stearoyl group) to the phosphate moiety in a single molecule like this compound is designed to create an agent that can, in one application, reduce the permeability of the enamel or directly affect the demineralization process. ru.nl
In-depth Analysis of the Chemical Compound "this compound" Reveals Brand Name Status
An extensive review of scientific literature and chemical databases indicates that "this compound" is not recognized as a distinct chemical compound. Instead, "this compound" is the trade name for a pharmaceutical product containing the active ingredient Glimepiride. 1mg.com1mg.commedwiki.co.in Glimepiride is a well-documented sulfonylurea drug used in the management of type 2 diabetes mellitus. 1mg.com1mg.commedwiki.co.inresearchgate.net
Often, this compound is also available in combination formulations that include other antidiabetic agents such as Metformin and Voglibose to enhance glycemic control. pharmeasy.inapollopharmacy.inapollopharmacy.in The primary function of the active component, Glimepiride, is to stimulate the pancreas to release more insulin (B600854), thereby helping to lower blood glucose levels. 1mg.com1mg.comdrugbank.com
Given that "this compound" is a brand name and not a specific chemical entity, a scientific article detailing its unique biological activity, molecular mechanisms, and structure-activity relationships—as would be appropriate for a singular chemical compound—cannot be constructed. The scientific properties attributed to this compound are those of its active ingredient, Glimepiride. Therefore, the requested article focusing solely on the chemical compound "this compound" cannot be generated as the subject is a brand name for a medication.
Structure-Activity Relationship (SAR) Studies for this compound Analogues
Impact of Acyl Chain Modifications on Biological Activity
The modification of a parent molecule through the addition of an acyl chain, a process known as acylation, can significantly alter its biological activity. This is a widely utilized strategy in drug design to enhance the therapeutic properties of peptides and small molecules. The length and composition of the acyl chain can influence various pharmacokinetic and pharmacodynamic parameters.
Research into lipid-acylated glucagon (B607659) analogs, which are co-agonists for the glucagon and glucagon-like peptide 1 (GLP-1) receptors, demonstrates that lipidation can increase and balance the in vitro potencies of these analogs. The site of acylation is also a critical determinant of the resulting biological activity. For instance, acylation at different lysine (B10760008) residues within a peptide can lead to varying levels of potency at target receptors.
Studies have shown that these modifications can enhance the secondary structure of the parent molecule. This structural stabilization is believed to occur through thermodynamically favorable intramolecular interactions, which in turn can modify the biological activity. The enhanced structural stability can lead to a more favorable presentation of the molecule to its biological target, thereby increasing its potency.
The table below illustrates the impact of different acyl chain modifications on the potency of a glucagon analog at the glucagon receptor (GCGR).
Table 1: Impact of Acyl Chain Modification on Glucagon Analog Potency
| Compound | Modification | Relative Potency at GCGR |
|---|---|---|
| Analog 1 | Non-acylated | 1x |
| Analog 2 | Acylation at Lys10 with C16 | >10x improvement |
| Analog 3 | Acylation at Lys16 with C16 | ~4x improvement |
| Analog 4 | Acylation with γGlu-γGlu-C16 | ~4x improvement |
This data is illustrative and based on findings from research on glucagon analogs to demonstrate the principle of how acyl chain modifications can impact biological activity.
Influence of Glycerol (B35011) Backbone Substitutions on Potency
The glycerol backbone is a common structural motif in various biologically active molecules. Substitutions on this backbone can profoundly influence the molecule's three-dimensional structure, polarity, and ability to interact with biological targets, thereby affecting its potency.
The following table provides a hypothetical illustration of how different substitutions on a glycerol backbone could influence the potency of a compound.
Table 2: Hypothetical Influence of Glycerol Backbone Substitutions on Potency
| Compound | Substitution at C1 | Substitution at C2 | Substitution at C3 | Relative Potency |
|---|---|---|---|---|
| Compound A | -OH | -OH | -OH | 1x |
| Compound B | -OCH3 | -OH | -OH | 0.5x |
| Compound C | -OH | -OCH3 | -OH | 2x |
| Compound D | -F | -OH | -OH | 5x |
This table is a hypothetical representation to illustrate the potential impact of glycerol backbone substitutions on the biological potency of a molecule.
Preclinical Research Methodologies for Glydip Evaluation
In vitro Biological Assays for Glydip
In vitro assays provide a controlled environment to investigate the direct effects of this compound on various aspects of dental caries formation and progression. These studies are crucial for elucidating the compound's mechanistic properties at a molecular and cellular level.
While direct cell-based mechanistic studies specifically for 2-O-stearoyl glycerol-1,3-bisphosphate (this compound) are not extensively detailed in the provided literature, such models are fundamental in dental caries research to understand the compound's interaction with oral microorganisms and host cells. In the context of dental caries, cell-based models typically involve:
Bacterial Biofilm Models: These models simulate the complex microbial environment of dental plaque. Cariogenic bacteria, predominantly Streptococcus mutans and Lactobacillus species, are cultured on various substrates (e.g., hydroxyapatite (B223615) discs, tooth fragments) to form biofilms nih.govmdpi.commdpi.com. This compound's effect on bacterial adhesion, biofilm formation, acid production, or bacterial viability could be assessed in these models. For instance, a study might evaluate the reduction in S. mutans biofilm biomass or lactic acid production after exposure to varying concentrations of this compound.
Host Cell Models: Although this compound's primary reported action is on enamel demineralization, potential interactions with host cells, such as odontoblasts or pulp cells, could be explored. These cells play a role in the tooth's response to caries, including inflammatory processes and dentin repair researchgate.net. Cell viability assays, gene expression analysis related to inflammatory markers, or differentiation studies could be performed to understand any indirect effects of this compound on host cellular responses to a cariogenic challenge.
Hypothetical Data: this compound's Effect on Streptococcus mutans Biofilm Acid Production
| This compound Concentration (µM) | Lactic Acid Production (mM) | Biofilm Biomass (OD600) |
| 0 (Control) | 25.3 ± 1.2 | 0.85 ± 0.03 |
| 0.5 | 22.1 ± 1.0 | 0.82 ± 0.04 |
| 1.0 | 18.5 ± 0.9 | 0.78 ± 0.03 |
| 2.0 | 14.2 ± 0.8 | 0.70 ± 0.02 |
Biochemical assays are employed to determine if this compound directly modulates the activity of enzymes implicated in the dental caries process. While specific enzyme targets for 2-O-stearoyl glycerol-1,3-bisphosphate (this compound) are not detailed in the provided search results, the broader context of dental caries involves several key enzymatic activities:
Bacterial Enzymes: Cariogenic bacteria produce enzymes critical for their survival and pathogenicity. Examples include glucosyltransferases (GTFs), which synthesize extracellular polysaccharides essential for biofilm formation, and enzymes involved in acid production pathways (e.g., enolase, lactate (B86563) dehydrogenase) researchgate.netresearchgate.net. Assays would measure the activity of purified or crude enzyme preparations in the presence and absence of this compound. Enzyme inhibition or activation can be quantified by measuring substrate turnover or product formation spectrophotometrically or fluorometrically researchgate.netfrontiersin.org.
Host-Derived Enzymes: Host enzymes, such as matrix metalloproteinases (MMPs) and cysteine cathepsins, are present in dentin and saliva and contribute to the degradation of the organic matrix of dentin during caries progression nih.govallenpress.comunitau.brfrontiersin.org. Biochemical assays can be designed to assess this compound's ability to inhibit these proteolytic enzymes, which could potentially slow down dentin degradation once the enamel barrier is breached.
Hypothetical Data: this compound's Inhibition of Bacterial Glucosyltransferase (GTF) Activity
| This compound Concentration (µM) | GTF Activity (% of Control) | IC50 (µM) |
| 0 (Control) | 100 | - |
| 0.1 | 92.5 ± 3.1 | |
| 0.5 | 78.2 ± 2.8 | |
| 1.0 | 51.7 ± 2.5 | 0.95 |
| 2.0 | 28.9 ± 1.9 |
Receptor binding profiling investigates the affinity and specificity of a compound for particular biological receptors. For a compound like this compound, whose primary reported mechanism relates to surface activity and demineralization inhibition of dental enamel scite.airesearchgate.net, direct receptor binding to specific protein receptors might not be the primary focus of its anti-caries action. However, if this compound were hypothesized to interact with bacterial adhesion proteins unair.ac.id or host cell surface receptors involved in immune responses or tissue repair in the oral cavity researchgate.netdiva-portal.orgdiva-portal.org, then receptor binding assays would be relevant.
Such assays typically involve radioligand binding studies, fluorescence polarization, or surface plasmon resonance to measure the binding kinetics and affinity of this compound to isolated receptors or receptor-expressing cells mdpi.comcaymanchem.comembopress.org. Given the current understanding of this compound as a surface-active phosphate (B84403) influencing mineral dissolution, extensive receptor binding profiling would likely be pursued only if other mechanistic studies suggested a specific protein-mediated interaction.
The chemical structure of this compound as "2-O-stearoyl glycerol-1,3-bisphosphate" and its characterization as a "surface active compound" with a "long alkyl chain" strongly suggest that its interaction with lipid bilayers and membranes is a critical aspect of its mechanism researchgate.net. These studies are essential to understand how this compound might interact with the salivary pellicle, bacterial membranes, and the tooth surface itself.
Methodologies include:
Langmuir Trough Studies: These systems allow for the investigation of compound interaction with lipid monolayers at an air-water interface, mimicking biological membrane surfaces. Changes in surface pressure, area per lipid molecule, and compressibility can indicate insertion or adsorption of this compound into the lipid layer mdpi.com.
Supported Lipid Bilayers (SLBs) and Vesicle Models: SLBs and liposomes (lipid vesicles) are widely used biomimetic models of cell membranes frontiersin.orgembopress.orgmdpi.comfrontiersin.orgnih.govnih.govlongdom.orgresearchgate.net. Techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), fluorescence spectroscopy (e.g., using fluorescently labeled lipids or dyes that report on membrane fluidity/integrity), and molecular dynamics simulations can be employed. These studies can reveal whether this compound integrates into the lipid bilayer, alters membrane fluidity or permeability, or causes membrane disruption. Given its surface-active nature, this compound could potentially modify the properties of the salivary pellicle or bacterial cell membranes, thereby influencing bacterial adhesion or acid diffusion.
Hypothetical Data: this compound's Effect on Lipid Bilayer Fluidity (Fluorescence Anisotropy)
| This compound Concentration (µM) | Fluorescence Anisotropy (DPH) |
| 0 (Control) | 0.320 ± 0.005 |
| 0.5 | 0.315 ± 0.004 |
| 1.0 | 0.308 ± 0.003 |
| 2.0 | 0.295 ± 0.006 |
Note: Lower anisotropy values indicate increased membrane fluidity.
In vivo Animal Models for this compound Investigation
While existing literature primarily reports on in vitro studies for 2-O-stearoyl glycerol-1,3-bisphosphate (this compound) scite.airesearchgate.netresearchgate.netnih.govnih.gov, the transition to in vivo models is a standard step in preclinical development for anti-caries agents. Rodent models, particularly rats and mice, are commonly used due to their susceptibility to caries and ease of handling nih.govmdpi.comfrontiersin.orgresearchgate.netmedicaljournalssweden.se.
Typical steps in an in vivo caries model include:
Animal Preparation: Animals (e.g., Sprague-Dawley rats, specific pathogen-free mice) are often inoculated with known cariogenic bacteria, such as Streptococcus mutans or Streptococcus sobrinus, to establish a robust cariogenic biofilm mdpi.comfrontiersin.orgresearchgate.net.
Dietary Challenge: Animals are fed a high-sucrose or cariogenic diet to promote acid production by the oral bacteria, leading to demineralization of tooth surfaces frontiersin.orgresearchgate.netmedicaljournalssweden.se.
Compound Administration: this compound could be administered topically (e.g., in drinking water, applied directly to teeth, or incorporated into a toothpaste-like formulation) or systemically, depending on the intended route of administration and mechanism of action.
Caries Assessment: After a defined period (typically several weeks to months), animals are euthanized, and their teeth are extracted and assessed for caries lesions. Assessment methods include:
Clinical Scoring: Visual scoring systems (e.g., Keyes or Michigan scoring systems) to quantify the extent and severity of carious lesions on different tooth surfaces nih.gov.
Micro-Computed Tomography (micro-CT): Non-invasive technique providing high-resolution 3D images of tooth structure, allowing for precise quantification of mineral loss and lesion depth frontiersin.orgresearchgate.netmedicaljournalssweden.se.
Histological Analysis: Sectioning and staining of teeth to examine the microscopic features of caries lesions, including demineralization patterns in enamel and dentin medicaljournalssweden.se.
Hypothetical Data: this compound's Effect on Caries Lesion Severity in a Rat Model
| Treatment Group | Mean Caries Score (Keyes Units) | % Reduction vs. Control |
| Control (Cariogenic Diet) | 3.5 ± 0.4 | - |
| This compound (Topical) | 1.4 ± 0.2 | 60.0% |
| This compound (Systemic) | 2.8 ± 0.3 | 20.0% |
Note: Lower scores indicate less severe caries.
Pharmacokinetic and Pharmacodynamic Assessments in Preclinical Species
Pharmacokinetic (PK) and pharmacodynamic (PD) assessments are crucial in preclinical development to characterize a drug's exposure-response relationship. These studies are conducted in various animal models, including rodents (e.g., rats, mice) and larger non-rodent species (e.g., dogs, rabbits), to provide insights into a compound's behavior in a living system nih.govphysionet.orgnih.gov.
Glimepiride: In preclinical studies, Glimepiride, a sulfonylurea, has been extensively evaluated for its PK and PD properties. It exhibits complete oral absorption with an approximate bioavailability of 100% wikipedia.orgmdpi.com. Peak plasma concentrations (Cmax) are typically reached within 2-3 hours post-dose in healthy subjects and in patients with Type 2 Diabetes Mellitus mims.comdrugbank.com. The volume of distribution (Vd) for Glimepiride following an intravenous dose is reported to be around 8.81 L mdpi.com. Glimepiride is highly bound to human serum albumin, with a fraction exceeding 99.5% wikipedia.orgmdpi.commims.com. The elimination half-life (t½) of Glimepiride ranges from 5 to 9 hours, remaining consistent across single and multiple doses mdpi.commims.com.
Pharmacodynamically, Glimepiride primarily acts by stimulating insulin (B600854) release from pancreatic beta cells through binding to ATP-dependent potassium (KATP) channels, leading to depolarization and subsequent calcium influx, which triggers insulin exocytosis wikipedia.orgnih.govmdpi.com. Preclinical in vivo studies in various animal models have shown that Glimepiride produces a more rapid and pronounced blood glucose-decreasing activity compared to other sulfonylureas like glibenclamide nih.gov. It also demonstrates extrapancreatic activities, including enhanced insulin action in peripheral tissues and increased glucose disposal rates in euglycemic clamp studies in rats, suggesting improved insulin sensitivity nih.gov. In vitro studies have confirmed its intervention in glycogen (B147801) metabolism, enhancing glycogen production in Hep-G2 cells when used with insulin nih.gov.
Metformin: Metformin, a biguanide, is primarily absorbed in the small intestine probes-drugs.org. Its oral bioavailability can range from 40-60% nih.gov. Notably, Metformin does not undergo hepatic metabolism; it is excreted unchanged in the urine, with no identified metabolites in humans probes-drugs.org. Renal clearance of Metformin is approximately 3.5 times higher than creatinine (B1669602) clearance, indicating that renal tubular secretion is the major route of elimination probes-drugs.org. Approximately 90% of absorbed Metformin is eliminated by the kidneys within 24 hours post-ingestion probes-drugs.org.
From a pharmacodynamic perspective, Metformin reduces hepatic glucose production, decreases intestinal glucose absorption, and enhances insulin sensitivity by increasing peripheral glucose uptake and utilization truemeds.inprobes-drugs.org. Unlike sulfonylureas, Metformin does not stimulate insulin secretion from the pancreas, thus avoiding hyperinsulinemia probes-drugs.org.
Voglibose: Voglibose is an alpha-glucosidase inhibitor that works by delaying glucose absorption from the intestines truemeds.in1mg.comwikipedia.org. This mechanism prevents the rapid breakdown of complex carbohydrates into simple sugars, thereby mitigating the postprandial (after-meal) rise in blood glucose levels truemeds.in1mg.comwikipedia.org. Preclinical studies would typically assess its impact on postprandial glucose excursions in animal models of diabetes.
Below is a summary of key pharmacokinetic parameters for Glimepiride and Metformin derived from preclinical and clinical studies.
| Compound | Absorption (Bioavailability) | Time to Peak Plasma Concentration (Tmax) | Protein Binding | Volume of Distribution (Vd) | Elimination Half-life (t½) |
| Glimepiride | Complete (~100% oral) wikipedia.orgmdpi.com | 2-3 hours mims.comdrugbank.com | >99.5% wikipedia.orgmdpi.commims.com | 8.81 L (IV dose) mdpi.com | 5-9 hours mdpi.commims.com |
| Metformin | 40-60% (oral) nih.gov | Not explicitly stated in preclinical context, but absorbed within 24 hours probes-drugs.org | Negligible probes-drugs.org | Not explicitly stated in preclinical context, but ~654 L/m2 in humans | Not explicitly stated in preclinical context, but 6.2 hours in humans probes-drugs.org |
| Voglibose | Primarily acts locally in intestine | Not applicable (local action) | Not applicable | Not applicable | Not applicable |
Investigation of Metabolic Fate and Degradative Pathways
Understanding the metabolic fate and degradative pathways of a chemical compound is critical for predicting its clearance, potential drug-drug interactions, and the activity of its metabolites.
Glimepiride: Glimepiride undergoes extensive hepatic metabolism primarily via oxidative biotransformation mediated by the cytochrome P450 2C9 (CYP2C9) isoenzyme wikipedia.orgmdpi.commims.com. This process converts Glimepiride into its major active metabolite, a cyclohexyl hydroxymethyl derivative (M1) wikipedia.orgmims.com. The M1 metabolite retains approximately one-third of the pharmacological activity of the parent compound in animal models and has a half-life of 3-6 hours mims.com. Further metabolism of M1 by one or several cytosolic enzymes leads to the formation of an inactive carboxyl derivative (M2) wikipedia.orgmdpi.commims.com. Approximately 60% of Glimepiride and its metabolites are excreted via urine, with 80-90% as M1 and M2 metabolites, and about 40% are eliminated through feces, with 70% as M1 and M2 metabolites mims.com.
Metformin: Metformin is unique among many oral antidiabetic agents in that it does not undergo hepatic metabolism probes-drugs.org. It is excreted unchanged in the urine probes-drugs.org. No metabolites of Metformin have been identified in humans probes-drugs.org. This lack of metabolism contributes to its low potential for drug-drug interactions related to cytochrome P450 enzymes probes-drugs.org.
Voglibose: Voglibose primarily acts locally in the gastrointestinal tract to inhibit alpha-glucosidase enzymes truemeds.inwikipedia.org. Due to its local action, systemic absorption and extensive metabolism are not primary characteristics. It is not extensively metabolized by hepatic enzymes wikipedia.org.
Summary of Metabolic Fate and Degradative Pathways:
| Compound | Primary Metabolic Pathway | Major Metabolites (Activity) | Excretion Pathway |
| Glimepiride | Hepatic oxidative biotransformation (CYP2C9) wikipedia.orgmdpi.commims.com | M1 (active), M2 (inactive) wikipedia.orgmdpi.commims.com | Urine (~60%), Feces (~40%) mims.com |
| Metformin | No hepatic metabolism probes-drugs.org | None identified probes-drugs.org | Urine (unchanged) probes-drugs.org |
| Voglibose | Local gastrointestinal action truemeds.inwikipedia.org | Not extensively metabolized wikipedia.org | Not extensively absorbed systemically wikipedia.org |
Advanced Analytical and Computational Approaches in Glydip Research
Sophisticated Spectroscopic Characterization of Glydip and its Derivatives
Spectroscopic methods provide invaluable insights into the molecular structure, functional groups, and purity of chemical compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and quantitative analysis of organic molecules such as Glimepiride and Metformin. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely applied.
For Metformin , ¹H-NMR spectra typically exhibit a characteristic singlet at approximately 2.92 ppm, corresponding to its two equivalent methyl groups frontiersin.org. Signals for the -NH and =NH groups are observed at 7.20 ppm and 6.64 ppm, respectively frontiersin.org. In ¹³C-NMR spectra, Metformin Hydrochloride shows four distinct signals for its carbons at chemical shifts (δ) of 159.68 ppm, 158.80 ppm, 40.52 ppm, and 37.90 ppm frontiersin.org. Quantitative NMR (qNMR) methods have been developed for the precise determination of Metformin Hydrochloride in pharmaceutical tablet formulations, often utilizing internal standards like maleic acid in deuterium (B1214612) oxide (D₂O) researchgate.net. This approach offers a non-destructive method for quantification, eliminating the need for an analyte drug reference standard researchgate.net.
Glimepiride is also extensively characterized using NMR spectroscopy for its structural confirmation and purity assessment researchgate.net. NMR studies contribute to understanding its molecular structure and dynamics, which is crucial for drug development and stability.
Mass Spectrometry (MS) is indispensable for determining the molecular weight, confirming chemical structures, and identifying impurities in pharmaceutical compounds. Various MS techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Resolution Mass Spectrometry (HRMS), are employed.
For Glimepiride , Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are frequently used for its determination, particularly in complex biological matrices like human plasma sigmaaldrich.comnih.govakjournals.com. These methods often employ multiple reaction monitoring (MRM) transitions, such as m/z 491.2→352.2 for Glimepiride, to achieve high sensitivity and selectivity sigmaaldrich.com. An optimized solid-phase extraction method for Glimepiride in human plasma has achieved excellent extraction recovery of 100 ± 0.06% using LC-ESI-MS/MS akjournals.com.
In the case of Metformin , LC-HRMS methods have been developed for the detection and quantification of impurities, such as N-nitrosodimethylamine (NDMA), in Metformin drug substances and finished products. These methods leverage high-resolution and high-mass accuracy mass spectrometers to achieve sensitive detection by monitoring accurate m/z values of protonated ions fda.gov. Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is also utilized for detecting Metformin in human plasma, with characteristic mass spectra observed in electrospray ionization (ESI) positive mode for both Metformin and its deuterated internal standard (metformin-d6) mdpi.com. Due to its low volatility, Metformin often requires derivatization (e.g., with N-methyl-bis(trifluoroacetamide) (B1215227) (MBTFA) or pentafluoropropionic anhydride (B1165640) (PFPA)) before Gas Chromatography-Mass Spectrometry (GC-MS) analysis, especially for quantification in environmental or biological samples rsc.orgrsc.orgresearchgate.netnih.gov.
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques used to identify functional groups, characterize polymorphs, and study drug-excipient interactions.
Glimepiride exhibits characteristic absorption bands in its Fourier Transform Infrared (FTIR) spectrum. Key peaks include N-H stretching vibrations of the urea (B33335) group (e.g., at 3370 cm⁻¹ and 3289 cm⁻¹), carbonyl group peaks (e.g., at 1707 cm⁻¹ and 1674 cm⁻¹), and sulfonamide group peaks (e.g., at 1348 cm⁻¹ and 1155 cm⁻¹) mdpi.com. Raman spectroscopy also provides valuable information for Glimepiride, with specific bands observed that correspond to different deformation modes involving the N-H bond, for instance, at 970 cm⁻¹, 846 cm⁻¹, 898 cm⁻¹, 1650 cm⁻¹, 1570 cm⁻¹, 1440 cm⁻¹, and 1160 cm⁻¹ researchgate.netjscimedcentral.com.
For Metformin , both FTIR and Fourier Transform Raman (FT-Raman) spectroscopy are employed for vibrational analysis. N-H stretching vibrations are typically observed at 3372 cm⁻¹ in the IR spectrum and 3375 cm⁻¹ in the Raman spectrum asianpubs.orgsphinxsai.com. C-N stretching vibrations appear at frequencies like 1170, 1061, and 1033 cm⁻¹ in the IR spectrum, and 1169, 1087, and 1043 cm⁻¹ in the Raman spectrum asianpubs.org. Raman spectroscopy of Metformin tablets reveals common peaks, with signal intensity increasing with higher Metformin concentrations westmont.eduscispace.comresearchgate.net.
Chromatographic Techniques for Purification and Quantification
Chromatographic techniques are essential for the separation, purification, and accurate quantification of pharmaceutical compounds and their impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity analysis, content uniformity, and assay of Glimepiride and Metformin in raw materials and pharmaceutical formulations.
For Glimepiride , various Reversed-Phase HPLC (RP-HPLC) methods have been developed and validated. These methods often utilize C18 columns and mobile phases composed of mixtures like methanol (B129727) and water, with UV detection commonly employed nih.govijpsonline.com. The retention time for Glimepiride can vary depending on the specific chromatographic conditions.
Metformin is also frequently analyzed using RP-HPLC. Typical methods involve C18 columns and mobile phases such as acetonitrile:phosphate (B84403) buffer (e.g., 65:35, pH 5.75), with UV detection at 233 nm ijpsonline.comnih.govresearchgate.netresearchgate.net. These methods demonstrate good linearity, accuracy, and precision for the quantitative estimation of Metformin Hydrochloride in tablet dosage forms and formulated microspheres nih.govresearchgate.net. Due to Metformin's highly polar nature, Hydrophilic Interaction Chromatography (HILIC) is also a suitable technique for its analysis and the separation of related impurities lcms.cz.
Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful hyphenated technique primarily used for the analysis of volatile or semi-volatile compounds. For less volatile APIs like Glimepiride and Metformin, derivatization is often required to enhance their volatility for GC-MS analysis.
For Glimepiride , GC-MS methods have been developed for its detection in biological matrices. Derivatization using reagents such as N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA) is common, leading to the formation of a trimethylsilyl (B98337) (TMS) derivative, which can then be monitored at a specific m/z ratio (e.g., 256) researchgate.netresearchgate.net. These methods are validated for specificity, linearity, precision, and accuracy, making them suitable for determining Glimepiride in biological samples researchgate.netresearchgate.net.
Metformin also requires derivatization for GC-MS analysis due to its low volatility rsc.orgrsc.orgresearchgate.net. Reagents like n-methyl-bis(trifluoroacetamide) (MBTFA) or pentafluoropropionic anhydride (PFPA) are used to form volatile derivatives rsc.orgrsc.orgnih.gov. Quantification is often performed in selected ion monitoring (SIM) mode, monitoring specific mass-to-charge ratios (m/z) of the derivatized compound nih.govrasayanjournal.co.in. GC-MS methods for Metformin have been developed for its quantification in various matrices, including surface water and human plasma rsc.orgrsc.org.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling encompass a suite of theoretical methods and computational techniques used to study molecules and materials, providing valuable information essential for expediting research and development processes rgdiscovery.com. For a compound such as this compound, these in silico techniques are crucial for elucidating its three-dimensional structure, conformational preferences, energetic landscape, and interactions with its environment or other biological entities. By simulating molecular behavior, researchers can gain insights that are difficult or impossible to obtain experimentally. Common computational tools and force fields, such as AMBER and CHARMM, are frequently employed to describe molecular systems and their dynamics nih.govnih.govnih.gov.
Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) to another (the receptor, typically a protein or nucleic acid) when they bind to form a stable complex mdpi.comnih.gov. This technique is widely used to predict the binding affinity and mode of interaction between this compound and its potential target biomolecules. Docking algorithms explore various possible binding poses of this compound within the receptor's active site and score them based on their complementarity and interaction energies, allowing for the identification of the most energetically favorable binding configurations mdpi.comdergipark.org.trjapsonline.combiorxiv.org. This can help in hypothesizing this compound's mechanism of action or identifying novel binding partners.
Illustrative Data Table: Hypothetical Molecular Docking Scores for this compound with Various Target Proteins
| Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (µM) | Key Interacting Residues |
|---|---|---|---|
| Protein A | -8.5 | 0.5 | Arg123, Lys45, Ser78 |
| Protein B | -7.2 | 2.1 | Phe201, Leu34, Asp56 |
Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach that establishes a mathematical relationship between the chemical structure of a compound and its biological activity or other properties researchgate.netresearchgate.net. For this compound, QSAR models could be developed by correlating various molecular descriptors (numerical representations of chemical structure and physicochemical properties) of this compound and its potential derivatives with their observed or predicted activities. These models are built using statistical methods, such as multiple linear regression or machine learning algorithms nih.govresearchgate.netnih.govbiorxiv.org. QSAR models can then be used to predict the activity of new, untested this compound analogs, guide the synthesis of more potent or selective derivatives, and identify key structural features responsible for its activity researchgate.netnih.govbiorxiv.org.
Illustrative Data Table: Hypothetical QSAR Model for this compound Analogs
| Analog ID | LogP | Molecular Weight | H-Bond Donors | Predicted Activity (IC50, µM) |
|---|---|---|---|---|
| This compound-A | 2.5 | 750 | 3 | 0.8 |
| This compound-B | 3.1 | 765 | 2 | 0.4 |
| This compound-C | 2.8 | 740 | 4 | 1.2 |
Virtual screening is a high-throughput computational technique employed to rapidly search large databases of chemical compounds for molecules that are likely to bind to a specific biomolecular target or possess a desired biological activity mdpi.combiorxiv.orgnih.govmdpi.comnih.govfrontiersin.org. In the context of this compound, virtual screening can be utilized to identify novel biomolecules (e.g., proteins, enzymes, or receptors) that potentially interact with this compound. This can involve structure-based virtual screening, where the known or predicted structure of this compound is docked against a library of protein structures, or ligand-based virtual screening, which relies on the similarity of this compound's structure to known active compounds nih.govnih.gov. This approach significantly accelerates the discovery phase by prioritizing promising candidates for experimental validation, thereby uncovering potential biological roles or therapeutic applications for this compound biorxiv.orgnih.gov.
Illustrative Data Table: Top Hypothetical Hits from a Virtual Screen for this compound Interacting Biomolecules
| Biomolecule ID | Type | Predicted Binding Score (arbitrary units) | Potential Interaction Type |
|---|---|---|---|
| PDB:1ABC | Protein | -95 | Enzyme Inhibition |
| PDB:2XYZ | Protein | -88 | Receptor Agonism |
| PDB:3DEF | Protein | -82 | Membrane Binding |
Glydip in the Context of Broader Biological Systems
Glydip's Potential Interplay with Lipid Metabolic Pathways
Lipid metabolism encompasses a complex network of biochemical reactions involving the synthesis, breakdown, and transport of fats. youtube.comyoutube.com These pathways are fundamental for energy storage, cell structure, and signaling. Key processes within lipid metabolism include lipogenesis (the synthesis of fatty acids and triglycerides), lipolysis (the breakdown of triglycerides into glycerol (B35011) and fatty acids), and beta-oxidation (the process of breaking down fatty acids to produce acetyl-CoA). youtube.com
A hypothetical compound like "this compound" could potentially interact with these pathways in several ways:
Enzyme Inhibition or Activation: It might act as an inhibitor or activator of key enzymes involved in lipid synthesis or breakdown. For instance, it could target acetyl-CoA carboxylase, a rate-limiting enzyme in fatty acid synthesis, or hormone-sensitive lipase, which is crucial for lipolysis.
Receptor Modulation: "this compound" could bind to nuclear receptors that regulate the expression of genes involved in lipid metabolism, such as peroxisome proliferator-activated receptors (PPARs).
Transport Interference: The compound might interfere with the transport of fatty acids across mitochondrial or cellular membranes, thereby affecting their availability for beta-oxidation or storage.
Postulated Involvement in Cellular Membrane Dynamics and Organization
Cellular membranes are dynamic structures primarily composed of a phospholipid bilayer, cholesterol, and various proteins. youtube.com The fluidity and organization of this membrane are critical for numerous cellular functions, including transport, signaling, and cell-cell interactions. frontiersin.orgaps.org
A compound like "this compound," if it possesses amphiphilic properties, could potentially insert itself into the lipid bilayer. Such an insertion could lead to several consequences for membrane dynamics:
Alteration of Membrane Fluidity: Depending on its structure, "this compound" could increase or decrease the fluidity of the membrane. This could, in turn, affect the mobility of membrane proteins and the permeability of the membrane to various substances. frontiersin.org
Induction of Curvature: The shape of a molecule can influence the curvature of the membrane, potentially promoting the formation of vesicles or tubules involved in endocytosis and exocytosis.
Lipid Raft Disruption or Stabilization: It might preferentially partition into or be excluded from specialized membrane microdomains known as lipid rafts, which are enriched in cholesterol and sphingolipids and play important roles in signal transduction.
Table 1: Potential Effects of a Hypothetical Compound on Cellular Membrane Properties
| Membrane Property | Potential Effect of "this compound" | Consequence for Cellular Function |
| Fluidity | Increase or Decrease | Altered protein mobility, changes in permeability |
| Curvature | Induction or Inhibition | Modulation of vesicle formation and trafficking |
| Lipid Raft Integrity | Disruption or Stabilization | Impact on signal transduction pathways |
Exploration of a Hypothetical Role for this compound in Intercellular Communication and Signaling
Intercellular communication is the process by which cells signal to each other and is essential for the coordination of cellular activities in multicellular organisms. khanacademy.org This can occur through direct contact, or via the release of signaling molecules that act over short (paracrine), long (endocrine), or synaptic distances. youtube.com
A compound like "this compound" could theoretically modulate intercellular communication through various mechanisms:
Ligand Mimicry or Antagonism: It could mimic the structure of a natural signaling molecule (ligand) and bind to its receptor, either activating (agonist) or blocking (antagonist) the downstream signaling pathway.
Modulation of Signaling Molecule Release: "this compound" might affect the synthesis, storage, or secretion of signaling molecules such as hormones or neurotransmitters.
Interference with Signal Transduction: It could interfere with intracellular signaling cascades that are initiated by the binding of a ligand to its receptor. This could involve the inhibition of kinases, phosphatases, or other signaling proteins.
Exosome-Mediated Communication: Recent research has highlighted the role of exosomes, small vesicles released by cells, in intercellular communication. mdpi.com A compound like "this compound" could potentially alter the composition or release of exosomes, thereby influencing their signaling capabilities. nih.gov
"this compound" as a Potential Chemical Probe for Biological Processes
A chemical probe is a small molecule used to study biological systems. nih.gov An ideal chemical probe is potent, selective, and has a known mechanism of action. If the biological activity of "this compound" were to be characterized, it could potentially be developed into a valuable chemical probe.
For example, if "this compound" were found to be a highly selective inhibitor of a specific enzyme in a lipid metabolic pathway, it could be used to:
Elucidate the role of that enzyme in various physiological and pathological processes.
Identify new drug targets by revealing the downstream consequences of inhibiting that enzyme.
Validate the therapeutic potential of targeting that pathway for diseases such as metabolic syndrome or cancer.
Fluorescently labeling "this compound" could also allow for the visualization of its subcellular localization and its interactions with specific proteins or cellular structures, providing further insights into its mechanism of action. nih.govrsc.org
Table 2: Potential Applications of "this compound" as a Chemical Probe
| Application | Description |
| Target Identification and Validation | Use of a selective "this compound" to confirm the role of a specific protein in a biological process. |
| Pathway Elucidation | Mapping cellular pathways by observing the effects of "this compound" on downstream events. |
| Imaging and Localization Studies | Attachment of a fluorescent tag to "this compound" to visualize its distribution and interactions within cells. |
While the current scientific landscape lacks specific information on the chemical compound "this compound," the conceptual framework provided by our understanding of lipid metabolism, membrane dynamics, and intercellular communication allows for the formulation of hypotheses regarding its potential biological activities. Should "this compound" emerge as a characterized entity, these foundational principles will be indispensable for designing experiments to elucidate its mechanism of action and to explore its potential as a therapeutic agent or a chemical probe. Future research is imperative to move from these theoretical considerations to a concrete understanding of "this compound's" role in biological systems.
Future Directions and Translational Research Potential for Glydip
Development of Novel Glydip-Based Research Tools
The unique properties of this compound could be leveraged to create novel research tools, facilitating deeper insights into biological processes and disease mechanisms. Such tools might include:
Affinity Probes : this compound or its derivatives could be synthesized with chemical tags (e.g., biotin, fluorescent labels) to act as affinity probes. These probes would enable the identification and characterization of this compound's direct binding partners or molecular targets within cellular systems. This approach is fundamental for elucidating its mechanism of action and identifying downstream pathways.
Immobilized this compound Columns : By immobilizing this compound onto solid supports, researchers could develop chromatography columns. These columns would serve as powerful tools for isolating and purifying proteins or other biomolecules that interact specifically with this compound, offering a method for discovering novel targets or modulators of its activity.
Biosensors : Integration of this compound into biosensor platforms could allow for real-time detection of specific biological analytes or cellular states that are influenced by its presence or activity. This could be particularly useful for high-throughput screening of compounds that modulate this compound's effects or for monitoring physiological changes.
Exploration of this compound's Application Beyond Cariostasis
While the initial focus for this compound might be in cariostasis, a comprehensive understanding of its molecular interactions and biological pathways could unveil a broader spectrum of applications. Strategies for exploring these new avenues include:
Phenotypic Screening : High-throughput screening assays can be employed to test this compound against a diverse range of cellular models or disease pathways unrelated to cariostasis. This unbiased approach can reveal unexpected biological activities, potentially leading to drug repurposing or the discovery of novel therapeutic indications.
Mechanism-Based Discovery : A detailed elucidation of this compound's molecular mechanism of action, including its targets and downstream effects, can guide the rational exploration of new applications. For instance, if this compound is found to modulate a specific enzyme or receptor, its potential role in other diseases where that enzyme or receptor is implicated could be investigated. This is akin to how drugs initially developed for one condition, like SGLT2 inhibitors for hyperglycemia, have shown benefits in heart failure and kidney disease due to their broader mechanisms probes-drugs.orgscribd.com.
Comparative Omics Analysis : Comparing the 'omics' profiles (e.g., gene expression, protein changes) of cells or tissues treated with this compound to those treated with known compounds for other diseases could reveal shared biological pathways, suggesting new therapeutic applications.
Integration of this compound Research with Systems Biology and Multi-Omics Approaches
Integrating this compound research with systems biology and multi-omics approaches is crucial for a holistic understanding of its effects and for accelerating translational discoveries. Multi-omics refers to the combined analysis of data from multiple 'omics' technologies, such as genomics, transcriptomics, proteomics, metabolomics, and epigenomics fishersci.ca.
Holistic Understanding : By simultaneously analyzing changes across different molecular layers (DNA, RNA, proteins, metabolites), researchers can gain a comprehensive view of how this compound impacts biological systems fishersci.cawikidata.org. This integrated approach can reveal complex interactions and regulatory mechanisms that a single 'omics' platform might miss fishersci.ca.
Mechanism Elucidation and Biomarker Discovery : Systems biology approaches, combined with multi-omics data, can help decode genetic and metabolic signatures, elucidate mechanisms of action, and identify key genes, proteins, or biomarkers associated with this compound's effects wikipedia.orgpharmakb.com. For example, computational methods like Multi-Omics Factor Analysis (MOFA) can identify principal sources of variation in multi-omics datasets, aiding in understanding this compound's impact wikipedia.org.
Network Analysis and Predictive Modeling : Computational methods, including network analysis and machine learning, are essential for processing, analyzing, and integrating diverse omics datasets fishersci.ca. This allows for the identification of patterns, correlations, and relationships between molecular components, potentially revealing how this compound influences biological networks and predicting its effects in different contexts wikipedia.orgwikidata.org.
Table 1: Key Multi-Omics Approaches and Their Contribution to this compound Research
| Multi-Omics Approach | Description | Contribution to this compound Research |
| Genomics | Study of the entire genome. | Identifying genetic predispositions to this compound's efficacy or adverse effects; discovering genetic targets that this compound might influence. |
| Transcriptomics | Analysis of RNA transcripts and gene expression. | Understanding how this compound alters gene expression patterns, revealing affected pathways and cellular responses. |
| Proteomics | Large-scale study of proteins. | Identifying proteins whose expression or modification is altered by this compound, offering insights into its functional impact and potential protein targets. |
| Metabolomics | Study of small molecules (metabolites). | Characterizing metabolic changes induced by this compound, which can reflect its downstream effects on cellular metabolism and identify new metabolic pathways influenced by the compound wikidata.orgpharmakb.com. |
| Epigenomics | Study of DNA modifications affecting gene expression. | Investigating how this compound might induce epigenetic changes, potentially leading to long-term effects on gene regulation and cellular function, and revealing novel mechanisms of action. |
Design of Targeted Delivery Strategies for this compound
To maximize this compound's therapeutic potential and minimize off-target effects, the development of targeted delivery strategies is paramount. This involves transporting the compound specifically to the desired site of action, such as the oral cavity for cariostasis or other specific tissues for expanded applications fishersci.ca.
Nanoparticle-Based Delivery : Encapsulating this compound within nanoparticles (e.g., polymeric nanoparticles, lipid nanoparticles) can improve its solubility, stability, and bioavailability, while also enabling targeted delivery. Nanoparticles can be engineered to accumulate at specific sites through passive targeting (e.g., enhanced permeability and retention effect in inflamed tissues) or active targeting by surface modification with ligands that bind to specific receptors on target cells wikipedia.orgfishersci.com. Glycosylated nanoparticles, for instance, have shown promise in targeted drug delivery to cancer cells due to the high affinity of carbohydrates for specific receptors wikipedia.org.
Liposomal Formulations : Liposomes, spherical vesicles with lipid bilayers, are biodegradable and nontoxic carriers widely used in targeted drug delivery. This compound could be encapsulated within liposomes, which can then be modified with targeting ligands (e.g., antibodies, peptides, aptamers, polysaccharides like hyaluronic acid) to achieve active targeting to specific cell types or tissues fishersci.cafishersci.com.
Conjugate Delivery Systems : this compound could be directly conjugated to targeting moieties such as antibodies, peptides, or polymers that specifically recognize and bind to receptors or markers on target cells or tissues. This direct conjugation approach ensures that this compound is delivered precisely where it is needed, potentially increasing its local concentration and therapeutic effect while reducing systemic exposure.
Stimuli-Responsive Systems : Developing delivery systems that release this compound in response to specific physiological stimuli (e.g., pH changes, temperature, enzyme activity) at the target site could further enhance specificity and control over drug release.
Q & A
Q. Common Gaps Identified :
- Limited in vivo studies on chronic exposure.
- Inconsistent reporting of enantiomeric purity in synthetic routes.
Advanced: Statistical methods for analyzing this compound's dose-response data
Answer:
Use non-linear regression models (e.g., Hill equation) to fit dose-response curves.
- Error handling : Apply Monte Carlo simulations to quantify uncertainty in EC50 values (’s quantitative methodologies) .
- Software : Implement in R (drc package) or Python (SciPy).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
